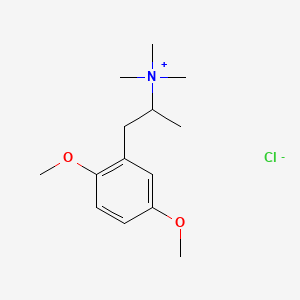
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is an organic compound with the molecular formula C8H16Si. This compound is a derivative of cyclopropane, featuring a trimethylsilyl group and a methylene group attached to the cyclopropane ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- typically involves the cyclopropanation of alkenes. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can yield hydrocarbons or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. Specific pathways and targets depend on the context of its application, whether in synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropane, 1-methyl-2-methylene-3-(trimethylsilyl)-
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H16Si |
|---|---|
Peso molecular |
140.30 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-3-methylidenecyclopropyl)silane |
InChI |
InChI=1S/C8H16Si/c1-6-7(2)8(6)9(3,4)5/h7-8H,1H2,2-5H3 |
Clave InChI |
OQXCGZQZZRBRLV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


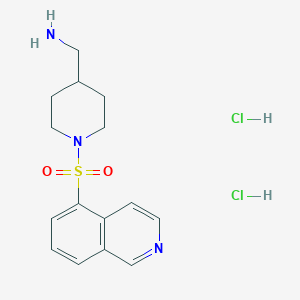
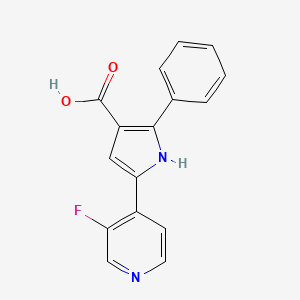
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

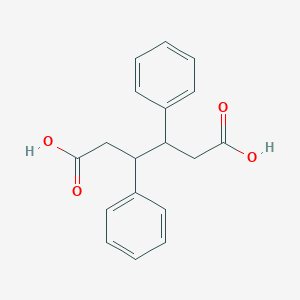

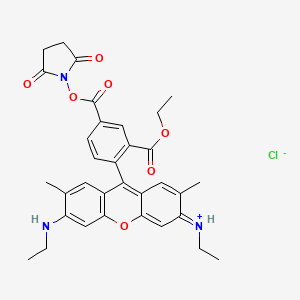
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
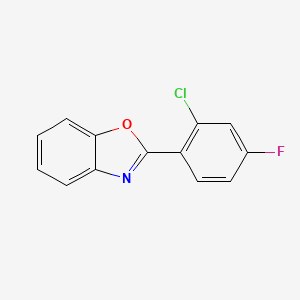
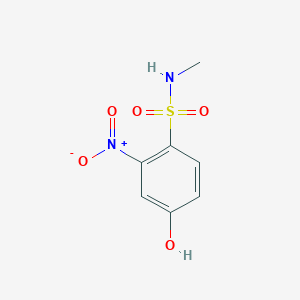
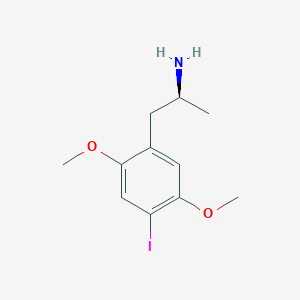
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
